molecular formula C7H9NO B1329399 2-Ethyl-pyridine 1-oxide CAS No. 4833-24-3

2-Ethyl-pyridine 1-oxide

Cat. No.: B1329399
CAS No.: 4833-24-3
M. Wt: 123.15 g/mol
InChI Key: UOLHRLVWZSCASU-UHFFFAOYSA-N
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Description

2-Ethyl-pyridine 1-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of an ethyl group attached to the second carbon of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring

Scientific Research Applications

2-Ethyl-pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the pyridine derivative.

Cellular Effects

The cellular effects of 2-Ethylpyridine 1-oxide are not well-documented. Some studies have shown that pyridine derivatives can have various effects on cells. For example, a study found that 2-ethylpyridine, a component of cigarette smoke, had toxic effects on human retinal pigment epithelial cells .

Molecular Mechanism

It is known that pyridine derivatives can interact with biomolecules through various mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and high doses can potentially have toxic or adverse effects .

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-pyridine 1-oxide typically involves the oxidation of 2-ethylpyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridines.

Comparison with Similar Compounds

    2-Methylpyridine 1-oxide: Similar in structure but with a methyl group instead of an ethyl group.

    4-Ethylpyridine 1-oxide: The ethyl group is attached to the fourth carbon of the pyridine ring.

    2-Benzylpyridine 1-oxide: Contains a benzyl group instead of an ethyl group.

Uniqueness: 2-Ethyl-pyridine 1-oxide is unique due to its specific substitution pattern and the presence of the N-oxide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLHRLVWZSCASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197489
Record name 2-Ethylpyridine 1-oxide
Source EPA DSSTox
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4833-24-3
Record name Pyridine, 2-ethyl-, 1-oxide
Source CAS Common Chemistry
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-Ethylpyridine 1-oxide
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Record name 2-ethylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

To the solution 500 g (4.7 mol) 2-ethylpyridine in 2.0 L acetic acid is added H2O2 (1586.0 g, 13.900 mol). Then the mixture is heated to 80° C. overnight. After cooling to room RT, the mixture is poured into the crushed ice, and extracted with DCM (8×1.0 L). The DCM layers are combined, washed with saturated Na2SO3 solution, dried over anhydrous Na2SO4. The solvent is removed in vaccuo to afford the title compound.
[Compound]
Name
solution
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1586 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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